Nephritogenoside

Descripción

Propiedades

Número CAS |

81276-22-4 |

|---|---|

Fórmula molecular |

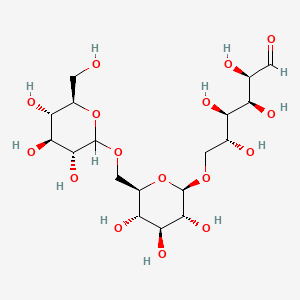

C18H32O16 |

Peso molecular |

504.4 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18?/m0/s1 |

Clave InChI |

FZWBNHMXJMCXLU-BCGMDATISA-N |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O |

Otros números CAS |

81276-22-4 |

Sinónimos |

nephritogenic glycopeptide nephritogenic glycoprotein nephritogenic glycoprotein, human nephritogenic glycoprotein, mouse nephritogenic glycoprotein, rat nephritogenoside nephritogenoside protein, human nephritogenoside protein, mouse nephritogenoside protein, rat |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below summarizes key differences between nephritogenoside and structurally or functionally related glycopeptides/glycolipids:

Key Findings :

- Structural Specificity: this compound’s trisaccharide unit (three glucose residues) distinguishes it from heteropolysaccharide glycopeptides (containing galactose, mannose, and GlcNAc) and Gb3 (a ceramide-linked trisaccharide with galactose and glucose) . This structural variance dictates its unique autoimmune reactivity in IgAN and FD.

- Disease Mechanisms: In FD, Gb3 accumulation and structural similarity to this compound may lead to cross-reactive immune responses, explaining the co-occurrence of FD and IgAN in some patients . Heteropolysaccharide glycopeptides induce membranous nephropathy via distinct antigenic epitopes, contrasting with this compound’s proliferative effects .

- Synthetic Efficiency: this compound’s trisaccharide unit is synthesized using phenyl 1-thioglycoside sulfoxides under mild conditions, achieving high yields (72–98%) without cleaving protective groups like trityl . This method outperforms traditional Koenigs-Knorr glycosylation, which struggles with unstable intermediates .

Immunological Cross-Reactivity

This compound shares antigenic similarities with Gb3, a glycolipid accumulating in FD. This mimicry may explain why FD patients develop IgAN-like pathology due to immune cross-reactivity .

Clinical and Diagnostic Relevance

- This compound in Toxemia: Its detection in toxemia patients’ urine suggests a role in endothelial dysfunction, though its exact pathogenic mechanism remains unclear .

- Biomarker Potential: Unlike laminin-derived glycopeptides (structural non-antigens), this compound’s immunogenicity makes it a candidate biomarker for autoimmune glomerulonephritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.